
Ac-Arg-Gly-Lys(Ac)-AMC
Vue d'ensemble
Description
Applications De Recherche Scientifique
Recherche en protéomique
Ac-Arg-Gly-Lys(Ac)-AMC est utilisé en protéomique pour étudier les interactions, les modifications et les fonctions des protéines. Il sert de substrat à diverses enzymes protéolytiques, aidant à l'identification et à la quantification de l'activité des protéases dans des échantillons biologiques complexes .
Essais d'histone désacétylase (HDAC)
Ce composé est un réactif clé dans les essais HDAC, qui sont essentiels pour comprendre la régulation de l'expression des gènes. Les HDAC retirent les groupes acétyle des protéines histones, conduisant à une structure de chromatine condensée et à une expression génique réduite. This compound aide à mesurer l'activité des HDAC, fournissant des informations sur les mécanismes épigénétiques .
Cinétique enzymatique
Les chercheurs utilisent this compound pour étudier la cinétique enzymatique et le criblage des inhibiteurs. En observant le taux de libération d'AMC, les scientifiques peuvent déterminer les paramètres cinétiques des enzymes et évaluer la puissance des inhibiteurs, ce qui est essentiel pour les processus de découverte de médicaments .
Applications en biologie moléculaire
En biologie moléculaire, ce composé est utilisé pour étudier les modifications post-traductionnelles des protéines. Il aide à comprendre le rôle des protéases dans des processus comme la signalisation cellulaire, l'apoptose et les réponses immunitaires .
Recherche pharmacologique
This compound est utilisé en pharmacologie pour développer de nouveaux agents thérapeutiques. Il aide à la découverte de nouveaux médicaments en servant de substrat modèle pour étudier l'interaction entre les protéases et leurs inhibiteurs, ce qui peut conduire au développement de médicaments ciblant des protéases spécifiques .
Recherche médicale
En recherche médicale, this compound est essentiel pour étudier les maladies associées à une dysrégulation des protéases. Il est utilisé pour comprendre le rôle pathologique des protéases dans des maladies telles que le cancer, la maladie d'Alzheimer et l'arthrite, ouvrant la voie à des traitements ciblés .
Génie chimique
Ce composé trouve des applications en génie chimique, en particulier dans la conception de biosenseurs et de procédés de bioséparation. Sa capacité à réagir avec des enzymes spécifiques est exploitée pour créer des capteurs permettant de détecter les niveaux de protéases, et il peut également être utilisé pour faciliter la purification des protéines dans les procédés industriels .
Sciences de l'environnement
En sciences de l'environnement, this compound est utilisé pour surveiller la présence et l'activité des protéases dans divers échantillons environnementaux. Cela peut fournir des informations précieuses sur la santé des écosystèmes et l'impact des polluants sur les processus biologiques .
Mécanisme D'action
Target of Action
The primary target of Ac-Arg-Gly-Lys(Ac)-AMC is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
This compound acts as a substrate for HDAC . In biochemistry, a substrate is a molecule upon which an enzyme acts. Enzymes catalyze chemical reactions involving the substrate(s). In the case of a single substrate, the substrate binds with the enzyme active site, and an enzyme-substrate complex is formed. The substrate is transformed into one or more products, which are then released from the active site. The active site is now free to accept another substrate molecule.
Biochemical Pathways
The compound is involved in the histone deacetylation pathway . Histone deacetylation is a process in cell biology in which acetyl groups are removed from histone proteins. Deacetylation condenses DNA structure, reducing transcription and thereby decreasing gene expression.
Analyse Biochimique
Biochemical Properties
Ac-Arg-Gly-Lys(Ac)-AMC plays a crucial role in biochemical reactions involving HDACs. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. The acetylated lysine in this compound serves as a substrate for HDACs, which deacetylate the lysine residue. This deacetylation reaction releases the AMC moiety, which fluoresces upon cleavage, allowing for the quantification of HDAC activity. The interaction between this compound and HDACs is specific and relies on the recognition of the acetylated lysine by the enzyme’s active site .
Cellular Effects
This compound influences various cellular processes by modulating HDAC activity. HDACs play a critical role in regulating gene expression, cell cycle progression, and cellular differentiation. By serving as a substrate for HDACs, this compound can be used to study the effects of HDAC inhibition or activation on cell function. For example, HDAC inhibitors, which prevent the deacetylation of this compound, can lead to increased acetylation of histone proteins, resulting in changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of HDACs. The acetylated lysine residue of this compound is recognized and bound by the HDAC enzyme, which catalyzes the removal of the acetyl group. This deacetylation reaction releases the AMC moiety, which fluoresces upon cleavage. The fluorescence intensity can be measured to determine the enzymatic activity of HDACs. Additionally, HDAC inhibitors can be used to block the deacetylation of this compound, providing insights into the regulation of HDAC activity and its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is crucial for accurate measurement of HDAC activity. It is typically stored at -20°C to maintain its integrity. Over time, the compound may degrade, leading to reduced fluorescence and inaccurate results. Long-term studies using this compound should account for potential degradation and ensure proper storage conditions to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may effectively serve as a substrate for HDACs, allowing for the study of enzymatic activity and regulation. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular function. It is important to determine the optimal dosage for experimental studies to avoid threshold effects and ensure accurate results .
Metabolic Pathways
This compound is involved in metabolic pathways related to histone acetylation and deacetylation. The compound interacts with HDACs, which catalyze the removal of acetyl groups from lysine residues on histone proteins. This deacetylation reaction is a key step in the regulation of gene expression and chromatin structure. By serving as a substrate for HDACs, this compound provides insights into the metabolic pathways that control histone modifications and their impact on cellular processes .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments where HDACs are active. The compound may interact with transporters or binding proteins that facilitate its localization to specific cellular regions. The distribution of this compound can influence its effectiveness as a substrate for HDACs and its ability to modulate enzymatic activity. Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it interacts with HDACs. Targeting signals or post-translational modifications may influence the localization of this compound, affecting its ability to serve as a substrate for HDACs. Understanding the subcellular localization of this compound can provide insights into its role in regulating histone acetylation and deacetylation .
Propriétés
IUPAC Name |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKINWCDDLXSZ-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




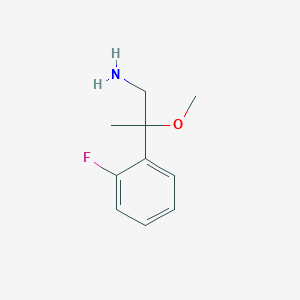
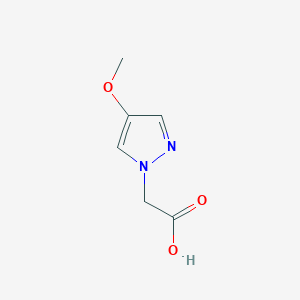
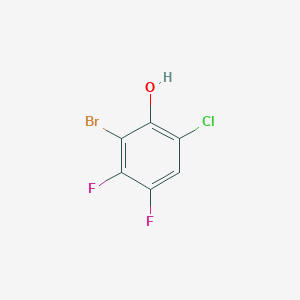
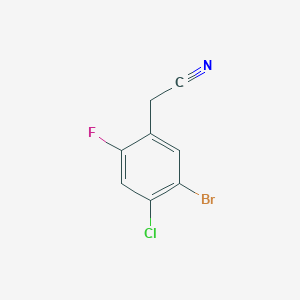


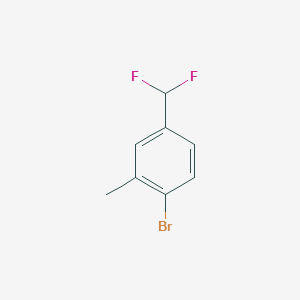
![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)

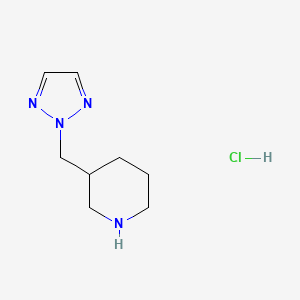
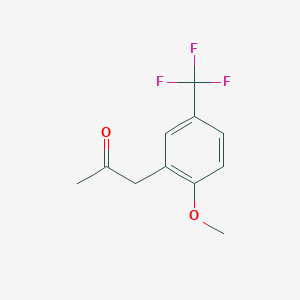
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
